3-(2,6-DIMETHYLPHENOXY)-3-PHENYL-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
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Overview
Description
3-(2,6-Dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-DIMETHYLPHENOXY)-3-PHENYL-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the reaction of 2,6-dimethylphenol with 3-phenyl-2-benzofuran-1(3H)-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-DIMETHYLPHENOXY)-3-PHENYL-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,3-Dimethylphenyl (2,6-dimethylphenoxy)acetate
- N-(2-(2,6-Dimethylphenoxy)ethyl)-2-(3-phenylpropoxy)aniline
Uniqueness: 3-(2,6-Dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2,6-dimethylphenoxy)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O3/c1-15-9-8-10-16(2)20(15)24-22(17-11-4-3-5-12-17)19-14-7-6-13-18(19)21(23)25-22/h3-14H,1-2H3 |
InChI Key |
QDIBROZJVKGXOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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